molecular formula C13H27NO B7630675 N-octan-4-yloxan-4-amine

N-octan-4-yloxan-4-amine

Cat. No. B7630675
M. Wt: 213.36 g/mol
InChI Key: HQWJZDQUVPPSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-octan-4-yloxan-4-amine, also known as 4-Octyloxyaniline or 4-OA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. It is a derivative of aniline, which is commonly used as a starting material for the synthesis of other organic compounds. In

Mechanism of Action

The mechanism of action of N-octan-4-yloxan-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-octan-4-yloxan-4-amine exhibits various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of diseases such as cancer and neurodegenerative disorders. It has also been shown to have potential as a photosensitizer for use in photodynamic therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-octan-4-yloxan-4-amine is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. It is also a versatile compound that can be modified to produce derivatives with different properties. However, one of the limitations of N-octan-4-yloxan-4-amine is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-octan-4-yloxan-4-amine. One area of interest is the development of new synthetic routes and purification techniques to improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of scientific research, such as materials science and photodynamic therapy.

Synthesis Methods

The synthesis of N-octan-4-yloxan-4-amine can be achieved through a reaction between aniline and 1-bromooctane in the presence of a base such as sodium hydroxide. The reaction results in the substitution of the bromine atom with an octyloxy group, forming the desired product. The purity of the product can be improved through recrystallization and purification techniques.

Scientific Research Applications

N-octan-4-yloxan-4-amine has been studied for its potential applications in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of other organic compounds, such as liquid crystals and polymers. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-octan-4-yloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-3-5-7-12(6-4-2)14-13-8-10-15-11-9-13/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWJZDQUVPPSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)NC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-octan-4-yloxan-4-amine

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